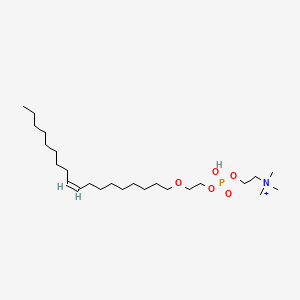

Oleyoxyethyl phosphorylcholine

Description

Evolution of Phosphorylcholine (B1220837) Chemistry in Academic Inquiry

The academic exploration of phosphorylcholine (PC) chemistry is rooted in the desire to create materials that can harmoniously interact with biological systems. The PC headgroup is the primary zwitterionic component of the outer leaflet of red blood cell membranes and is known for its exceptional non-thrombogenicity and biocompatibility. wikipedia.org This observation prompted researchers to mimic this natural structure to develop synthetic biomaterials. nih.gov

A major breakthrough in this field was the synthesis of monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC). nih.gov This allowed for the creation of a wide array of polymers with PC groups in their side chains. americanchemicalsuppliers.commagtech.com.cn Early research demonstrated that surfaces coated with MPC polymers exhibit remarkable resistance to protein adsorption and cell adhesion, a consequence of the highly hydrated layer that forms around the phosphorylcholine groups. nih.gov This led to the evolution of PC-based polymers as critical components in surface modification for medical devices, including artificial organs and implants, to improve their biocompatibility. wikipedia.orgnih.gov

Further evolution in the field saw the development of amphiphilic block copolymers containing phosphorylcholine. These polymers can self-assemble in aqueous solutions to form nanoscale structures like micelles and vesicles (polymersomes). nih.govnih.govrsc.org This opened new avenues for research in advanced drug delivery, where the PC-based shell provides stealth-like properties, potentially avoiding clearance by the immune system, while the core can encapsulate therapeutic agents. rsc.orgnih.govmdpi.com The study of these self-assembling systems, including their response to various stimuli, remains an active and evolving area of academic inquiry. dovepress.commdpi.com

Significance of Oleyl Moiety in Phosphorylcholine Derivatives Research

The oleyl group is a monounsaturated C18 hydrocarbon chain derived from oleic acid. beilstein-journals.org Its incorporation into phosphorylcholine derivatives, creating molecules like oleyoxyethyl phosphorylcholine, imparts specific and significant physicochemical properties that are a focus of research. The defining feature of the oleyl moiety is the cis-configured double bond, which introduces a rigid kink in the hydrocarbon tail. acs.org

This kink has profound implications for the packing of these molecules in lipid assemblies. Unlike saturated chains which can pack tightly together to form rigid, ordered structures, the kink in the oleyl chain disrupts close packing. acs.org This disruption increases the fluidity of lipid bilayers and monolayers, a critical parameter in membrane biophysics research. acs.org The presence of the oleyl group influences the phase transition temperature of lipid assemblies and can dictate the formation of non-lamellar structures. mdpi.comgerli.com

In the context of self-assembling systems like micelles and liposomes, the oleyl moiety influences the critical packing parameter (CPP), which helps determine the resulting morphology. mdpi.com The shape and size of the hydrophobic oleyl group, in relation to the hydrophilic phosphorylcholine headgroup, can favor the formation of curved structures essential for creating stable vesicles or micelles. dovepress.commdpi.com Furthermore, the ether linkage (as in this compound) offers greater chemical stability against hydrolysis compared to the more common ester linkages found in natural phospholipids (B1166683), making these derivatives robust tools for long-term studies. beilstein-journals.org

Scope and Research Imperatives for this compound Investigations

Current and future research involving this compound and related compounds is driven by several key imperatives in biochemistry and materials science.

One of the most direct applications of this compound in academic research is its use as a specific enzyme inhibitor. It has been identified as an inhibitor of phospholipase A2 (PLA2), an enzyme crucial for mediating immune responses in insects and other organisms by hydrolyzing phospholipids to release arachidonic acid. researchgate.netscispace.comyidu.edu.cn Using this compound as a research tool allows scientists to probe the biochemical pathways of eicosanoid synthesis and cellular immunity. researchgate.netresearchgate.net For instance, its use in studies of the tobacco hornworm (Manduca sexta) helped to characterize a Ca2+-independent PLA2 in hemocytes, demonstrating the enzyme's preference for hydrolyzing arachidonic acid from phospholipids. researchgate.netscispace.com

Beyond its role as a biochemical probe, the structural characteristics of this compound align it with the broader research imperatives in advanced drug delivery. nih.govacademicjournals.org The development of stimuli-responsive and targeted nanocarriers is a major goal in nanomedicine. mdpi.comfrontiersin.org Phosphorylcholine-based micelles and liposomes are extensively studied for their potential to carry therapeutic agents. nih.govrsc.orggsconlinepress.com Research focuses on optimizing drug loading, controlling release, and enhancing cellular uptake. nih.govdovepress.com For example, studies on block copolymers with phosphorylcholine have demonstrated the ability to create stable, cross-linked micelles that can release a conjugated drug in response to a reducing environment, which is characteristic of the intracellular space of some cancer cells. nih.gov

The imperative to create more effective and biocompatible materials continues to drive research into phosphorylcholine polymers. nih.govmagtech.com.cn The unique properties of molecules combining a PC headgroup with specific lipid tails like the oleyl group are essential for designing next-generation biomaterials, from coatings for medical implants to advanced tissue engineering scaffolds. nih.govmagtech.com.cn

Detailed Research Findings

Research into amphiphilic polymers containing phosphorylcholine has yielded specific data on their self-assembly and drug-loading capabilities.

Table 1: Characterization of Micelles from Phosphorylcholine-Based Block Copolymers This table presents data on the characterization of micelles formed from block copolymers of 2-methacryloyloxyethyl phosphorylcholine (MPC) and dihydrolipoic acid (DHLA), which can be cross-linked. The data highlights how the balance between the hydrophilic and hydrophobic blocks affects micelle properties.

| Copolymer ID | Hydrophobic/Hydrophilic Ratio | Critical Micelle Concentration (CMC) (mg/L) | Micelle Diameter (nm) |

| 3A | Low | 15 | 15 |

| 3B | Medium | 11 | 22 |

| 3C | High | 8 | 30 |

| Data sourced from a study on disulfide cross-linked phosphorylcholine micelles. nih.gov |

Table 2: Comparison of Drug Loading in Different Polymer Micelles This table compares the drug loading capacity (DLC) and drug loading efficiency (DLE) of doxorubicin (B1662922) (DOX) in micelles formed from a palmitoyl-poly(methacryloyloxyethyl phosphorylcholine) polymer (Pal-pMPC) versus a palmitoyl-poly(ethylene glycol) polymer (Pal-PEG).

| Polymer Micelle | Drug Loading Capacity (DLC) (%) | Drug Loading Efficiency (DLE) (%) |

| Pal-pMPC | 15.2 | 83.5 |

| Pal-PEG | 10.5 | 57.8 |

| Data sourced from a 2022 study on polymer micelles for anticancer drug delivery. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C25H53NO5P+ |

|---|---|

Molecular Weight |

478.7 g/mol |

IUPAC Name |

2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethoxy]phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/p+1/b13-12- |

InChI Key |

NPLMVGGTFDUQHL-SEYXRHQNSA-O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)(O)OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOP(=O)(O)OCC[N+](C)(C)C |

Synonyms |

oleyloxyethylphosphorylcholine OOPC |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Oleyoxyethyl Phosphorylcholine

Advanced Synthetic Routes for Oleyoxyethyl Phosphorylcholine (B1220837) Monomers

The synthesis of oleyoxyethyl phosphorylcholine, an ether lipid, involves multi-step chemical processes designed to precisely assemble its distinct components: the oleyl ether group, the ethyl linker, and the phosphorylcholine headgroup. A common synthetic strategy begins with a glycerol (B35011) derivative, such as (R)-solketal, which undergoes deprotonation followed by the introduction of the oleyl chain using a reactive intermediate like oleyl alcohol tosylate. beilstein-journals.org Subsequent steps involve the hydrolysis of protecting groups and the carefully orchestrated addition of the phosphorylcholine moiety. beilstein-journals.org

Catalytic Systems and Reaction Mechanisms in this compound Synthesis

The formation of the phosphate (B84403) ester bond is a critical step in synthesizing phosphorylcholine-containing molecules. The Atherton-Todd reaction is a prominent method for this transformation. beilstein-journals.org This reaction typically involves a dialkyl phosphite, a primary or secondary amine (or alcohol), a base, and carbon tetrachloride (or another halogen source). beilstein-journals.org

The mechanism, which has been a subject of some debate, is generally understood to proceed through the formation of a reactive chlorophosphate intermediate. beilstein-journals.org This intermediate is then susceptible to nucleophilic attack by an alcohol, such as the hydroxyl group on the oleyoxyethyl backbone. The choice of base and reaction conditions, including temperature and the order of reagent addition, can significantly impact the reaction's efficiency and yield. beilstein-journals.org For instance, using a hindered base like diisopropylethylamine (DIPEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction at lower temperatures. beilstein-journals.org

Beyond the Atherton-Todd reaction, other catalytic systems are employed in related syntheses. Supported Ionic Liquid Phase (SILP) catalysis, for example, offers advantages such as improved catalyst recovery and reusability, which is beneficial for creating more sustainable and economical chemical processes. mdpi.com In the broader context of complex molecule synthesis, hybrid catalyst systems that combine multiple catalytic functions within a single particle are also being explored to streamline reaction sequences. rsc.org

Table 1: Comparison of Catalytic Approaches in Phosphoester Synthesis

| Catalytic System | Description | Key Features |

|---|---|---|

| Atherton-Todd Reaction | A reaction for converting H-phosphonates to various phosphorus compounds, including phosphoramidates and phosphate esters, using CCl₄ and a base. beilstein-journals.org | - Versatile for P-N and P-O bond formation. - Mechanism involves a reactive chlorophosphate intermediate. - Reaction efficiency is sensitive to base and solvent choice. beilstein-journals.org |

| Supported Ionic Liquid Phase (SILP) | A system where a thin film of an ionic liquid containing a dissolved catalyst is adsorbed onto a solid support material. mdpi.com | - Enhanced catalyst stability and reusability. - Can lead to higher product purity and yield. - Reduces environmental impact by minimizing catalyst loss. mdpi.com |

Polymerization and Copolymerization Techniques for Phosphorylcholine-Based Macromolecules

While this compound itself is a lipid monomer, its structural cousin, 2-methacryloyloxyethyl phosphorylcholine (MPC), is a widely studied monomer used to create biocompatible polymers. americanchemicalsuppliers.com The techniques used for MPC are directly relevant to the potential polymerization of other phosphorylcholine-containing monomers.

Controlled Radical Polymerization of Phosphorylcholine Monomers

Controlled radical polymerization (CRP) techniques are essential for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. nih.gov Two of the most powerful CRP methods used for phosphorylcholine monomers like MPC are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization. nih.govsciengine.com

ATRP is based on a reversible reaction between a growing radical chain and a dormant species (an organic halide), catalyzed by a transition metal complex (typically copper-based). nih.govgoogle.com This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth. nih.gov ATRP has been successfully used to grow poly(MPC) chains from various initiators, including drug molecules, to create polymer-drug conjugates. acs.org

RAFT polymerization, another versatile CRP method, uses a chain transfer agent (a RAFT agent, typically a thiocarbonylthio compound) to mediate the polymerization. The growing polymer chains reversibly add to the RAFT agent, which then fragments to release a new radical, allowing for the controlled growth of multiple polymer chains. This technique is tolerant of a wide range of functional groups and solvents. nih.gov

Graft Copolymerization Strategies for this compound Derivatives

Graft copolymers consist of a main polymer backbone with one or more side chains that differ in composition. mdpi.com These structures are crucial for combining distinct properties into a single macromolecule. For phosphorylcholine-based polymers, this can be achieved through several strategies. nih.gov

"Grafting-from" : In this approach, initiator sites are created along a polymer backbone. Monomers are then polymerized from these sites, leading to the growth of grafted chains. mdpi.com For example, a backbone polymer could be functionalized with ATRP initiators, from which MPC or a similar monomer is polymerized. nih.gov

"Grafting-onto" : This method involves synthesizing the backbone and the side chains separately. The pre-formed side chains, which have a reactive end group, are then attached to complementary functional groups on the backbone. mdpi.com While this allows for precise characterization of each component before grafting, steric hindrance can sometimes limit the grafting density. mdpi.com

"Grafting-through" : This technique utilizes macromonomers—polymer chains with a polymerizable group at one end. These macromonomers are then copolymerized with other monomers to form a densely grafted polymer, resembling a molecular brush. mdpi.com

These strategies have been used to graft poly(MPC) onto various surfaces and polymer backbones to impart biocompatibility and resistance to protein adhesion. nih.govmdpi.com

Supramolecular Polymerization of this compound Analogues

Supramolecular polymerization involves the self-assembly of monomeric units into polymer-like chains through non-covalent interactions such as hydrogen bonding, host-guest interactions, or π-π stacking. rug.nl These dynamic polymers can respond to environmental stimuli, making them attractive for various applications.

Phosphorylcholine amphiphiles, including analogues of this compound, can self-assemble in aqueous solutions to form structures like vesicles, fibers, and hydrogels. nih.gov The driving forces for this assembly are the hydrophobic interactions between the alkyl chains and the hydrophilic nature of the phosphorylcholine headgroup.

To create more defined and robust supramolecular polymers, specific recognition motifs can be incorporated into the monomer design. For instance, the ureidopyrimidinone (UPy) moiety, which forms strong, self-complementary quadruple hydrogen bonds, has been attached to polymers containing MPC. nih.gov These UPy-functionalized polymers can act as supramolecular anchoring units, allowing for the non-covalent attachment of antifouling coatings to surfaces. nih.gov The combination of the zwitterionic phosphorylcholine group with a strong, directional supramolecular motif enables the creation of tunable and functional materials. rug.nlnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methacryloyloxyethyl phosphorylcholine (MPC) |

| (R)-solketal |

| Oleyl alcohol tosylate |

| Diisopropylethylamine (DIPEA) |

| 4-dimethylaminopyridine (DMAP) |

| Oleyl mesylate |

| Ureidopyrimidinone (UPy) |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) |

Structural Elucidation and Purity Assessment Methodologies in Research

Confirming the identity and purity of synthesized this compound is critical for its use in research. This is accomplished through a combination of spectroscopic and chromatographic methods.

Structural Elucidation

The precise molecular structure is confirmed using techniques that provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structural confirmation.

¹H NMR provides a map of all hydrogen atoms. For this compound, the spectrum would show characteristic signals for the olefinic protons of the oleyl chain, multiple overlapping signals for the aliphatic chain, distinct signals for the methylene (B1212753) protons of the ethyl linker and the choline (B1196258) backbone, and a sharp singlet for the trimethylammonium protons of the choline headgroup. hmdb.canih.gov Studies on related compounds show that the choline and phosphorylcholine moieties have distinct and identifiable resonances. nih.gov

³¹P NMR is highly specific for the phosphorus atom and would show a single resonance at a chemical shift characteristic of a phosphodiester in a phosphorylcholine headgroup, confirming the successful formation of the phosphate linkage. nih.gov

Interactive Data Table 1: Representative ¹H NMR Data for this compound This table presents expected chemical shift ranges for the key proton groups in this compound. Actual values can vary based on the solvent and spectrometer frequency.

| Molecular Group | Proton Type | Expected Chemical Shift (ppm) |

|---|---|---|

| Oleyl Chain | Olefinic (-CH=CH-) | ~5.3 |

| Oleyl Chain | Methylene (-CH₂-) | 1.2-1.6 |

| Oleyl Chain | Terminal Methyl (-CH₃) | ~0.9 |

| Ethyl Linker | Ether-linked methylene (-O-CH₂-) | 3.4-3.7 |

| Choline Group | Methylene adjacent to Phosphate (-O-P) | ~4.3 |

| Choline Group | Methylene adjacent to Nitrogen (-N⁺-) | ~3.7 |

| Choline Group | Trimethylammonium (-N⁺(CH₃)₃) | ~3.2 |

Mass Spectrometry (MS) : MS is used to confirm the molecular weight and elemental composition of the compound. microtrac.comfujifilm.com Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing phospholipids (B1166683). nih.gov In positive ion mode, this compound (molar mass 477.66 g/mol ) would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 478.67. americanchemicalsuppliers.com High-resolution mass spectrometry can further confirm the elemental formula. Tandem MS (MS/MS) can be used to fragment the molecule, yielding characteristic daughter ions, such as the phosphocholine (B91661) headgroup fragment at m/z 184.07, providing further structural confirmation. mdpi.comnih.gov

Interactive Data Table 2: Expected Mass Spectrometry Data

| Analysis Type | Ion Mode | Expected m/z | Identity |

|---|---|---|---|

| Full Scan MS | Positive | ~478.7 | [M+H]⁺ |

| Tandem MS (MS/MS) | Positive | ~184.1 | Phosphocholine headgroup fragment |

Purity Assessment Methodologies

Chromatographic techniques are the primary methods for assessing the purity of this compound, separating it from any unreacted starting materials, byproducts, or contaminants. moravek.comnih.gov

Thin-Layer Chromatography (TLC) : TLC is a rapid, qualitative method used to monitor the progress of a reaction and for preliminary purity checks. khanacademy.org A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is developed in a suitable mobile phase. The purity is assessed by the presence of a single spot at a characteristic retention factor (Rƒ).

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful quantitative technique for determining purity. nih.gov Depending on the column and mobile phase used, different separation principles can be employed.

Normal-Phase HPLC : Uses a polar stationary phase (like silica) and a non-polar mobile phase. This method is effective at separating lipid classes based on the polarity of their headgroups.

Reversed-Phase HPLC (RP-HPLC) : Uses a non-polar stationary phase (like C18) and a polar mobile phase. Separation is based on hydrophobicity, effectively separating lipids with different alkyl chain lengths or degrees of saturation.

Purity is determined by integrating the area of the peak corresponding to this compound in the chromatogram and comparing it to the total area of all detected peaks. bio-rad.com

Interactive Data Table 3: Chromatographic Purity Assessment Methods

| Technique | Principle | Typical Stationary Phase | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Adsorption | Silica Gel | Rapid reaction monitoring, qualitative purity check |

| High-Performance Liquid Chromatography (HPLC) | Adsorption (Normal-Phase) or Partition (Reversed-Phase) | Silica or C18 | Quantitative purity analysis, preparative purification |

Molecular Interactions and Supramolecular Assembly of Oleyoxyethyl Phosphorylcholine Systems

Fundamental Principles of Self-Assembly in Phosphorylcholine (B1220837) Systems

The self-assembly of phosphorylcholine-containing molecules is a spontaneous process governed by the need to minimize unfavorable interactions between the hydrophobic portions of the molecules and the aqueous solvent, while maximizing favorable interactions. researchgate.net This process leads to the formation of complex, ordered structures from individual molecules through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net The final architecture of these assemblies is dictated by a delicate balance of these forces, which can be influenced by factors such as concentration, temperature, and the specific molecular geometry of the amphiphile. pku.edu.cnnih.govnih.gov

Micellization and Vesicle Formation Research

Amphiphilic molecules like oleyoxyethyl phosphorylcholine can self-assemble into various structures in solution, including spherical or rod-like micelles and vesicles. aps.org The transition between these structures is a dynamic process influenced by factors such as concentration and the molecular packing parameter.

The pathway from micelles to vesicles often involves several key steps. It can begin with the formation of small, spherical micelles, which may then coalesce into cylindrical or rod-like structures. aps.org These elongated micelles can further transform into bilayer fragments, which, to minimize the energetically unfavorable exposure of hydrophobic edges to water, bend and close to form vesicles (liposomes). aps.orgnih.gov Research on mixtures of the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) with other amphiphiles has shown that rod-like micelles can grow in length upon dilution and subsequently transform into unilamellar vesicles. diva-portal.org In some systems, this transition is kinetically controlled, meaning the final vesicle size is determined by the rates of micelle growth and closure rather than by thermodynamic equilibrium. nih.gov

Heating can also induce a micelle-to-vesicle transition in certain mixed surfactant systems, particularly those with strong intermolecular interactions and large micelle aggregation numbers. pku.edu.cn This transition is marked by a shift from asymmetric aggregates (like cylindrical micelles) to more symmetric spherical vesicles. pku.edu.cn The study of these transitions often employs techniques like time-resolved static and dynamic light scattering (DLS), small-angle neutron and X-ray scattering (SANS and SAXS), and cryogenic transmission electron microscopy (cryo-TEM) to characterize the size and shape of the resulting aggregates. pku.edu.cnnih.govdiva-portal.org

Below is a table summarizing research findings on vesicle formation in related phospholipid systems.

| System | Observation | Key Finding | Technique(s) Used |

| Amitriptyline (AMT) & DOPC | Spontaneous formation of ultrasmall unilamellar vesicles (<20 nm). diva-portal.org | Vesicle size decreases with dilution; structure is kinetically trapped and stable for months. diva-portal.org | SANS, SAXS, cryo-TEM diva-portal.org |

| Lecithin & Bile Salt | Kinetically controlled vesicle formation upon detergent removal. nih.gov | Vesicle properties are controlled by the kinetics of disk-like micelle growth and closure, not equilibrium. nih.gov | Time-resolved static and dynamic light scattering nih.gov |

| SDS & DTPAB/DME2AB | Heating-induced micelle-to-vesicle transition. pku.edu.cn | Transition is more likely in systems with stronger intermolecular attraction and larger micelle aggregation numbers. pku.edu.cn | Turbidity, DLS, TEM, Rheology pku.edu.cn |

Hydrogel Formation Mechanisms and Network Architectures

While specific research on hydrogel formation exclusively from this compound is not extensively detailed in the provided results, the principles can be inferred from the behavior of similar phosphorylcholine-based polymers. Phosphorylcholine-containing polymers are known for their excellent biocompatibility and are used to create hydrogels for various applications.

Hydrogel networks are three-dimensional polymer structures that can absorb and retain large amounts of water. Their formation typically involves the cross-linking of polymer chains. In the context of self-assembly, physical hydrogels can be formed through non-covalent interactions between polymer chains, such as hydrogen bonding, hydrophobic interactions, or electrostatic forces. For amphiphilic polymers containing phosphorylcholine, the hydrophobic segments can aggregate to form physical cross-links, while the hydrophilic phosphorylcholine groups ensure high water content and contribute to the network's architecture. The resulting network consists of these cross-linked domains interconnected by soluble polymer chains, creating a porous, sponge-like structure.

The design of these materials often focuses on controlling the balance between hydrophilic and hydrophobic components to tune the mechanical properties and swelling behavior of the hydrogel. The self-assembly of block copolymers into structures like micelles can be a precursor to gelation, where at high enough concentrations, these micelles become closely packed and interact to form a network.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid substrate. sigmaaldrich.com Phosphocholine-terminated molecules, often thiols, are used to create SAMs on gold surfaces, providing a robust platform for studying surface interactions and creating bio-inert coatings. researchgate.netnih.gov

The formation process involves immersing a clean substrate (e.g., gold) into a dilute solution of the thiol-containing phosphorylcholine molecule. sigmaaldrich.com The sulfur-containing anchor group chemically bonds to the gold surface, and the alkyl chains, driven by van der Waals interactions, pack closely together, leading to a dense, ordered monolayer. bwise.kr The hydrophilic phosphorylcholine headgroups are exposed at the monolayer-solvent interface.

The quality and structure of the SAM can be influenced by factors such as the deposition time, solvent, and cleanliness of the environment. sigmaaldrich.combwise.kr Research has shown that the formation of well-ordered SAMs can be a multi-step process, sometimes involving an initial liquid-like phase that transitions to a more ordered solid phase over time. bwise.kr

These SAMs are characterized using a variety of surface-sensitive techniques.

| Research Technique | Information Gained |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the chemical composition and binding state of elements in the monolayer. nih.govbwise.kr |

| Surface Plasmon Resonance (SPR) | Measures the adsorption of molecules (like proteins) onto the SAM surface in real-time. nih.gov |

| Scanning Tunneling Microscopy (STM) | Provides molecular-scale images of the monolayer's surface structure and packing order. bwise.kr |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Analyzes the real-time formation of the monolayer and its interaction with the environment, such as water condensation. researchgate.net |

Interfacial Phenomena and Surface Science of this compound Derivatives

The phosphorylcholine headgroup plays a crucial role in the interfacial properties of molecules like this compound. Its zwitterionic nature and strong hydration capacity are central to its function at surfaces and interfaces.

Hydration Layer Characteristics and Research Methodologies

A key feature of phosphorylcholine-terminated surfaces is the formation of a tightly bound hydration layer. It is widely speculated that water plays an essential role in the interaction between biological entities like proteins and artificial materials. researchgate.net The zwitterionic phosphorylcholine headgroup interacts strongly with water molecules, creating a structured layer of water at the interface. This hydration layer acts as a physical and energetic barrier, which is believed to be a primary reason for the excellent bio-inertness and non-fouling properties of these surfaces.

Research into these hydration layers employs various advanced analytical techniques to probe the state and structure of interfacial water.

Vibrational Sum-Frequency Generation (SFG) Spectroscopy: This surface-specific technique provides information about the orientation and hydrogen-bonding structure of water molecules directly at the monolayer surface.

Quartz Crystal Microbalance with Energy Dissipation (QCM-D): QCM-D can be used to study the real-time condensation of water on SAMs, providing insight into the hydrophilicity and water-retaining capacity of the surface. researchgate.net

Molecular Dynamics (MD) Simulations: Computational simulations offer a molecular-level view of the hydration layer, predicting the density, orientation, and dynamics of water molecules near the phosphorylcholine headgroups.

Interfacial Tension Modulation and Experimental Analysis

Amphiphilic molecules like this compound are surface-active, meaning they spontaneously adsorb to interfaces (e.g., air-water or oil-water) and lower the interfacial tension. The molecule orients itself with the hydrophobic oleyl tail in the non-aqueous or air phase and the hydrophilic ethoxy-phosphorylcholine headgroup in the aqueous phase.

This reduction in interfacial tension is a direct consequence of replacing high-energy interface contacts (water-oil) with lower-energy contacts (amphiphile-water and amphiphile-oil). The effectiveness of an amphiphile in reducing interfacial tension depends on its concentration up to the critical micelle concentration (CMC), at which point the interface becomes saturated and micelles form in the bulk solution.

The modulation of interfacial tension is a key parameter in many applications, such as emulsification and stabilization of colloidal systems. The experimental analysis of interfacial tension is typically carried out using methods like:

| Experimental Method | Principle of Measurement |

| Pendant Drop Tensiometry | The shape of a droplet of one liquid suspended in another is analyzed. The shape is determined by the balance between gravity, which elongates the drop, and interfacial tension, which keeps it spherical. |

| Du Noüy Ring Method | Measures the force required to detach a platinum ring from the surface or interface of a liquid. This force is directly related to the surface/interfacial tension. |

| Wilhelmy Plate Method | Measures the force acting on a thin plate, typically platinum, that is brought into contact with the interface. |

In electrolyte solutions, the behavior of interfacial tension can be complex. Theoretical models show that at low ionic strengths, interfacial tension can be dominated by the electrostatic potential arising from unequal ion partitioning between two liquid phases. aps.org At higher ionic strengths, effects related to the finite thickness of the interface become more prominent. aps.org The presence of zwitterionic headgroups like phosphorylcholine adds another layer of complexity to these interactions.

Molecular Dynamics and Computational Modeling of this compound Self-Assembly

Simulation of Molecular Aggregation and Cluster Formation

A thorough search for molecular dynamics simulations detailing the aggregation and cluster formation of this compound did not yield any specific studies. Computational research on related compounds, such as dipalmitoylphosphatidylcholine (DPPC) and various copolymers incorporating 2-methacryloyloxyethyl phosphorylcholine (MPC), demonstrates the utility of these methods in understanding lipid and polymer self-assembly. These studies often reveal insights into the driving forces of aggregation, the morphology of the resulting clusters, and the dynamics of the assembly process. However, without specific simulations for this compound, it is not possible to present quantitative data, such as aggregation numbers or the structural characteristics of formed clusters.

Theoretical Prediction of Interfacial Adsorption Behavior

Similarly, no theoretical studies or computational models were found that specifically predict the interfacial adsorption behavior of this compound. Research on other surfactants and lipids using molecular modeling has been successful in quantifying adsorption at interfaces like the air-water boundary. These studies often employ simulations to determine parameters such as the surface excess concentration and to analyze the orientation and conformation of molecules at the interface. The absence of such data for this compound means that its specific adsorption characteristics, which are critical for understanding its function in various applications, remain unquantified from a theoretical and computational standpoint.

Biomimetic Functionality and Biointerface Engineering with Oleyoxyethyl Phosphorylcholine

Research into Antifouling Mechanisms and Resistance to Non-Specific Adsorption

The primary advantage of surfaces modified with phosphorylcholine-based molecules is their profound resistance to biofouling. This property stems from their ability to minimize non-specific interactions with proteins, cells, and bacteria, which are the initial and critical steps in the fouling cascade. The mechanism is largely attributed to the formation of a dense hydration layer around the zwitterionic PC groups, which sterically and energetically repels approaching biomolecules. mdpi.comnih.gov

A significant body of research demonstrates the efficacy of phosphorylcholine-modified surfaces in preventing protein adsorption, a crucial first step in biofouling. Studies have consistently shown that surfaces coated with polymers like pMPC significantly reduce the attachment of various proteins. mdpi.comnih.govrsc.org

The anti-adsorption property is primarily due to the strong affinity of the phosphorylcholine (B1220837) moieties for water, creating a hydration layer that acts as a barrier against proteins. mdpi.com Research on silicone hydrogel contact lenses modified with pMPC showed a remarkable decrease in protein adsorption. nih.gov Similarly, hydrogels functionalized with pMPC demonstrated a significant reduction in the adsorption of common model proteins like bovine serum albumin (BSA) and lysozyme (B549824). mdpi.com Even when applied as a non-covalent coating on microparticles, phosphorylcholine co-polymers render the particles resistant to protein adsorption. rsc.org

In one study, dental composites incorporating 3% MPC by mass exhibited a protein adsorption level that was merely 1/12th of that observed on the control composite. nih.gov Another investigation into pMPC-functionalized hydrogels found that the presence of these zwitterionic moieties on the surface reduced the adsorption of lysozyme and BSA by up to 74% and 66%, respectively. mdpi.com

Table 1: Reduction in Protein Adsorption on pMPC-Modified Surfaces

| Material | Model Protein | Percentage Reduction | Reference |

|---|---|---|---|

| pMPC-functionalized hydrogels | Lysozyme | 73%–74% | mdpi.com |

| pMPC-functionalized hydrogels | Bovine Serum Albumin (BSA) | 59%–66% | mdpi.com |

| Silicone hydrogel contact lenses | Lysozyme | up to 83% | nih.gov |

| Silicone hydrogel contact lenses | Bovine Serum Albumin (BSA) | up to 73% | nih.gov |

This table is interactive. Click on the headers to sort the data.

The prevention of protein adsorption directly translates to a reduction in cellular adhesion, as most cells require a layer of adsorbed proteins to attach to a synthetic surface. mdpi.com Surfaces coated with zwitterionic phosphorylcholine-based polymers have shown significant potential in resisting cell adhesion. mdpi.com This is a critical feature for biomaterials used in blood-contacting devices, implants, and tissue engineering scaffolds, where uncontrolled cell adhesion can lead to complications like thrombosis or fibrous capsule formation. mdpi.com

However, the bio-inert nature of these surfaces can be modulated. Research has shown that cell adhesion can be enhanced on a phosphorylcholine-based surface through specific interactions. For instance, one study demonstrated that the presence of DNA mediated by Ca²⁺ ions could provoke significant cell adhesion on a poly(MPC) brush surface. nih.gov This occurred because serum proteins could interact with the poly(MPC) brush via the DNA, creating a substrate for cell attachment. nih.gov This finding highlights the potential to create "smart" surfaces that can switch from being cell-repellent to cell-adhesive in response to specific biological cues. In a different context, studies on Streptococcus pyogenes have shown that the phosphorylcholine expressed on the bacterial surface is involved in its adhesion and invasion of epithelial cells, indicating the complex role of this molecule in biological interactions. mdpi.com

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate and are a major cause of medical device-associated infections. nih.govmdpi.comamegroups.org Surfaces that resist initial bacterial attachment are crucial for preventing biofilm formation. mdpi.com

Phosphorylcholine-based coatings have proven highly effective in this regard. In a study using stainless steel plates, those coated with a pMPC polymer showed no biofilm formation, and the number of bacteria was significantly decreased compared to uncoated surfaces. nih.gov The combination of the pMPC coating with antibiotics further reduced the bacterial count by a factor of 100 to 1000. nih.gov This suggests a synergistic effect where the antifouling surface prevents biofilm formation, making the remaining planktonic bacteria more susceptible to antibiotics.

Similarly, dental composites containing MPC have been shown to greatly reduce the attachment of oral bacteria and subsequent biofilm growth. nih.gov A composite with both MPC for protein repellency and an antibacterial agent, dimethylaminohexadecyl methacrylate (B99206) (DMAHDM), reduced biofilm colony-forming units (CFUs) by more than three orders of magnitude compared to a commercial control. nih.gov These findings underscore the potential of using phosphorylcholine-based materials to create surfaces that actively combat the development of pathogenic biofilms in clinical and industrial settings. nih.govnih.gov

Cellular Adhesion Modulation in Research Models

Membrane Mimicry and Interactions with Model Biological Membranes

The structural similarity of the phosphorylcholine headgroup to the phospholipids (B1166683) that constitute cell membranes allows oleyoxyethyl phosphorylcholine and its analogs to be used in creating artificial membrane models. nih.govnih.govrsc.org These models, such as lipid bilayers and monolayers, are invaluable tools for studying fundamental biological processes, including membrane protein function and the mechanisms of drug-membrane interactions. nih.govnih.govmdpi.com

Phosphorylcholine-containing lipids are fundamental components for the self-assembly of model membranes. nih.gov The Langmuir monolayer technique, for example, uses phospholipids to create a single-molecule-thick layer at an air-water interface, mimicking one leaflet of a cell membrane. nih.govmdpi.com This method allows for detailed studies of the interactions between lipids and other molecules, such as antimicrobial compounds or enzymes. nih.govmdpi.comrsc.org For instance, studies have used monolayers of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) to investigate the degradation of the lipid layer by phospholipase A2, revealing how the enzyme disrupts the ordered structure. rsc.org

Furthermore, these lipids are used to create more complex three-dimensional structures like nanodiscs. nih.govnih.gov Nanodiscs are nano-scale patches of a phospholipid bilayer encircled by an engineered protein scaffold. nih.govnih.gov They provide a soluble, stable, and more native-like environment for reconstituting and studying single membrane proteins, which are otherwise notoriously difficult to handle outside of their natural membrane context. nih.govnih.gov

Model membranes constructed from phosphorylcholine lipids are essential for investigating how various agents perturb and permeabilize biological membranes. nih.govnih.govnih.gov Understanding these mechanisms is critical for toxicology and for the development of new therapeutic agents, such as antimicrobial peptides or anticancer lipids, that target cell membranes. nih.govnih.gov

Studies using model membranes have elucidated how certain molecules can disrupt membrane integrity. This can occur through various mechanisms, including the formation of transient pores or a more general destabilization of the lipid bilayer, leading to "leaky" vesicles. mpg.dersc.org For example, research on antimicrobial peptides has used vesicles made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) to show how these peptides can induce membrane damage and increase permeability. nih.govnih.gov Similarly, investigations into alkylphosphocholines, a class of synthetic anticancer lipids, have used Langmuir monolayers to show that these compounds interact strongly with and disrupt model tumor cell membranes, while having a weaker effect on models of healthy cell membranes. nih.gov This differential interaction provides insight into their selective mechanism of action. nih.gov Photosensitized permeabilization studies have also used POPC liposomes to demonstrate that the efficiency of membrane disruption depends on direct contact between the photosensitizer and the lipid molecules, leading to lipid oxidation and the formation of products that compromise the membrane barrier. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-methacryloyloxyethyl phosphorylcholine | MPC |

| Poly(2-methacryloyloxyethyl phosphorylcholine) | pMPC |

| Bovine Serum Albumin | BSA |

| Lysozyme | - |

| Dimethylaminohexadecyl methacrylate | DMAHDM |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC |

| Calcium | Ca²⁺ |

| Deoxyribonucleic acid | DNA |

| Phospholipase A2 | - |

Role of Oleyl Moiety in Membrane Integration and Dynamics

The oleyl moiety, an eighteen-carbon chain with a single cis-double bond, is a critical structural component of oleyloxyethyl phosphorylcholine that dictates its interaction with and integration into lipid bilayers. This unsaturated acyl chain plays a significant role in modulating the physical properties of cell membranes, such as fluidity and phase behavior. The presence of the double bond introduces a kink in the hydrocarbon chain, which disrupts the ordered packing of adjacent lipid molecules. This disruption increases the fluidity of the membrane, a crucial factor for various cellular processes, including membrane protein function and signal transduction.

The integration of molecules containing an oleyl group, such as that in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), into a lipid bilayer influences the membrane's structural and dynamic properties. rsc.orgbrieflands.com For instance, the interaction of the oleyl chain can affect the order of neighboring acyl chains. brieflands.com Studies on POPC, which also contains an oleyl chain, have shown that interactions with other molecules can either increase or decrease the order of the fatty acid chains, thereby affecting membrane stability. brieflands.com The specific interactions of the oleyl group are essential for understanding how oleyloxyethyl phosphorylcholine incorporates into and modifies the behavior of biological membranes.

The hydrophobic nature of the oleyl chain drives its insertion into the nonpolar core of the lipid bilayer, minimizing its contact with the aqueous environment, a principle known as the hydrophobic effect. nih.gov This interaction is fundamental to the stability of lipid bilayers. nih.gov The "umbrella model" suggests that phospholipid headgroups can shield cholesterol, another membrane component, from water, a concept that highlights the importance of hydrophobic interactions in membrane organization. nih.gov The degree of saturation of fatty acid chains, like the oleyl group, is a key determinant in the preferential interactions between lipids, such as cholesterol and sphingomyelin, which can lead to the formation of specialized membrane domains. nih.gov

Research into Biocompatibility at the Molecular and Cellular Level (excluding clinical data)

The biocompatibility of a material is fundamentally determined by its interactions with biological systems at the molecular and cellular levels. For oleyloxyethyl phosphorylcholine, its structural resemblance to natural phospholipids, major components of cell membranes, provides a basis for its favorable biocompatibility profile. researchgate.net Research in this area focuses on how this synthetic molecule interacts with cells and cellular components without eliciting significant adverse responses. google.com

In vitro and ex vivo studies are crucial for elucidating the immunomodulatory properties of bioactive compounds, providing insights into their potential therapeutic applications. mdpi.com Immunomodulation refers to the alteration of the immune system's function, which can involve either suppression or stimulation of immune responses. mdpi.com Oleyloxyethyl phosphorylcholine has been investigated for its role in modulating immune reactions, particularly in the context of inhibiting phospholipase A2 (PLA2), an enzyme group involved in inflammatory processes. researchgate.netcaymanchem.com

In various experimental setups, oleyloxyethyl phosphorylcholine has been incorporated into nanoparticle formulations to assess its effects. For example, it has been used in biomimetic nanoparticles designed to "lure and kill" PLA2, thereby mitigating inflammatory responses initiated by this enzyme. researchgate.netnih.gov These studies, while not providing direct quantitative data on cytokine profiles or lymphocyte proliferation in response to oleyloxyethyl phosphorylcholine alone, demonstrate its role as a key component in systems designed to dampen inflammatory cascades. The inhibition of PLA2 by oleyloxyethyl phosphorylcholine suggests a mechanism by which it can exert localized immunomodulatory effects. nih.govresearchgate.net

Ex vivo models, which utilize tissues or organs outside the body in a controlled environment, offer a platform to study complex interactions. mdpi.com For instance, ex vivo exposure of human white blood cells to certain nanoparticles has been shown to induce changes in the expression of cytokines related to inflammation and the immune response. rsc.org While these studies did not specifically use oleyloxyethyl phosphorylcholine, they highlight the methodologies available to probe the immunomodulatory effects of novel compounds and formulations at the cellular level.

| Research Focus | Model System | Key Findings |

| Inhibition of PLA2 | Biomimetic Nanoparticles | Oleyloxyethyl phosphorylcholine acts as an inhibitor of PLA2, contributing to the anti-inflammatory properties of the nanoparticle system. researchgate.netnih.gov |

| Modulation of Immune Response | In Vitro / Ex Vivo Models | The compound is a component in strategies aimed at reducing inflammatory reactions by targeting key enzymes like PLA2. nih.govresearchgate.net |

Cytocompatibility is a critical aspect of biocompatibility, referring to the ability of a material to not elicit a toxic response when in contact with cells. google.com Research into the cytocompatibility of oleyloxyethyl phosphorylcholine often involves assessing cell viability, proliferation, and morphological changes upon exposure to the compound. The inherent similarity of its phosphorylcholine headgroup to the outer leaflet of red blood cell membranes contributes to its non-toxic nature.

Studies have shown that nanoparticles coated with red blood cell membranes, which can be modified to include molecules like oleyloxyethyl phosphorylcholine, exhibit improved biocompatibility and can evade the immune system. nih.gov This suggests that the surface characteristics imparted by such coatings, which mimic the body's own cells, are well-tolerated.

The cellular response to materials can be complex and is influenced by various factors, including surface properties and the specific cell type involved. nih.govresearchgate.net For instance, the response of cells to injury can be modified by changes in the extracellular environment, highlighting the intricate relationship between a cell and its surroundings. nih.gov While direct, extensive cytocompatibility assays on oleyloxyethyl phosphorylcholine are not detailed in the provided search results, its use in biomimetic systems designed for biocompatible applications underscores its favorable cellular interaction profile. researchgate.netresearchgate.net The incorporation of oleyloxyethyl phosphorylcholine into drug delivery systems, such as liposomes, further points to its acceptance as a non-toxic component at the cellular level. researchgate.net

| Parameter | Method | Observation |

| Cell Viability | In Vitro Cell Culture | Utilized in biocompatible nanoparticle formulations with no reported cytotoxicity. researchgate.netnih.gov |

| Immune Evasion | Biomimetic Systems | Incorporation into red blood cell membrane-coated nanoparticles helps in avoiding immune clearance. nih.gov |

Mechanistic Investigations of Biological Activities in Research Models

Phospholipase A2 (PLA2) Inhibition Studies with Oleyoxyethyl Phosphorylcholine (B1220837)

Oleyoxyethyl phosphorylcholine has been identified as an inhibitor of phospholipase A2 (PLA2), an enzyme crucial for releasing fatty acids from phospholipids (B1166683). apexbt.com Specifically, PLA2 recognizes and hydrolyzes the sn-2 acyl bond of phospholipids, a process that liberates arachidonic acid and lysophosphatidic acid. apexbt.com These products are precursors for eicosanoids, which are involved in inflammatory processes. apexbt.comnih.gov The inhibition of PLA2 is therefore a significant area of research for managing inflammatory conditions. nih.govpatsnap.com

The inhibitory effect of this compound on PLA2 has been quantified through in vitro enzyme assays. apexbt.com In one study, the 50% inhibitory concentration (IC50) for this compound against porcine pancreatic PLA2 was determined to be 6.2 μM. apexbt.com Another investigation reported an IC50 of 1.4 µM. hellobio.com The kinetic analysis of PLA2 inhibition is complex due to the enzyme's function at lipid-water interfaces. nih.govsemanticscholar.org A "scooting mode" assay, where the enzyme remains bound to vesicles for numerous catalytic cycles, is considered a rigorous method for characterizing the kinetics of interfacial catalysis and for screening PLA2 inhibitors. nih.govnih.gov The inhibition of PLA2 by unsaturated fatty acids, such as oleic acid, has been shown to be noncompetitive. nih.gov

Table 1: Inhibitory Concentrations of this compound against PLA2

| Enzyme Source | IC50 (μM) | Reference |

|---|---|---|

| Porcine Pancreatic PLA2 | 6.2 | apexbt.com |

| Not Specified | 1.4 | hellobio.com |

| Tick Saliva PLA2 | 1.4 | nih.gov |

The structural basis of PLA2 inhibition often involves the inhibitor binding to the enzyme's active site. nih.govrcsb.org PLA2 enzymes possess a channel with hydrophobic amino acid residues that bind the substrate. wikipedia.org The catalytic mechanism involves a conserved hydrogen-bonding network and the participation of histidine and aspartate residues in the active site. ebi.ac.ukebi.ac.uk this compound, as a phospholipid analog, is thought to act as a site-specific inhibitor. apexbt.comresearchgate.netresearchgate.net The stereochemical arrangement of substituents in inhibitor molecules can dramatically affect the degree of inhibition, strongly suggesting direct binding to the active site. nih.gov The inhibition of PLA2 can be achieved by preventing the enzyme from attaching to the membrane surface, blocking its proper orientation, or preventing substrate binding to the catalytic site. mdpi.com

The oleyl chain, an unsaturated fatty acid component, plays a crucial role in the inhibitory potency of molecules targeting PLA2. Unsaturated fatty acids, including oleic acid, are potent inhibitors of PLA2. nih.gov For instance, unsaturated fatty acids at a concentration of approximately 5 x 10-7 M can inhibit PLA2 activity by 50%. nih.gov The presence of a free carboxyl group is necessary for this inhibitory activity, as methylation of the fatty acids leads to a complete loss of inhibition. nih.gov The inhibitory action of unsaturated fatty acids appears to be noncompetitive. nih.gov In the context of this compound, the oleyl chain contributes to its function as a substrate analog, allowing it to interact with the active site of PLA2 and exert its inhibitory effect. nih.gov

Structural Basis of PLA2 Inhibition by this compound

This compound in Insect Immune Response Research

This compound has been utilized as a tool to investigate the role of PLA2 and eicosanoids in the immune responses of insects. researchgate.netresearchgate.netyidu.edu.cn Eicosanoids are key signaling molecules in insect immunity, mediating cellular responses to infections and wounding. nih.gov

Eicosanoid synthesis is initiated by the action of PLA2, which releases arachidonic acid from phospholipids. nih.govsemanticscholar.orgcreative-proteomics.com This arachidonic acid is then converted into various eicosanoids, such as prostaglandins (B1171923) and leukotrienes, through pathways involving enzymes like cyclooxygenases and lipoxygenases. semanticscholar.orgcreative-proteomics.comwikipedia.org By inhibiting PLA2, this compound effectively blocks the first and rate-limiting step in eicosanoid biosynthesis. researchgate.net This inhibition has been demonstrated in insect hemocytes, where PLA2 activity is crucial for producing the eicosanoids that mediate cellular immunity. researchgate.netresearchgate.net For example, in the tobacco hornworm, Manduca sexta, hemocytes express a PLA2 that preferentially hydrolyzes arachidonic acid from phospholipids, and this activity is inhibited by this compound. researchgate.netresearchgate.net

The insect immune system comprises both cellular and humoral responses. mdpi.comelifesciences.orgnih.govmdpi.com Cellular immunity involves hemocytes, which perform functions like phagocytosis and nodulation to combat pathogens. researchgate.netmdpi.com Humoral immunity involves the production of antimicrobial peptides and other factors in the hemolymph. elifesciences.orgfrontiersin.org

Eicosanoids, synthesized via the PLA2 pathway, are critical mediators of cellular immune responses in insects. researchgate.netnih.gov Inhibition of PLA2 by compounds like this compound has been shown to suppress these immune reactions. researchgate.net For instance, research on the tobacco hornworm has shown that the hemocyte PLA2, which is inhibited by this compound, is a key biochemical step in the synthesis of eicosanoids that mediate cellular immunity against bacterial infections. researchgate.netresearchgate.net Studies have also implicated eicosanoids in humoral immunity, including the regulation of antimicrobial peptide gene expression. researchgate.netnih.gov The use of PLA2 inhibitors helps to elucidate the specific roles of these signaling pathways in coordinating both branches of the insect immune system. researchgate.netmdpi.comfrontiersin.org

Research Paradigms for Oleyoxyethyl Phosphorylcholine in Advanced Materials Science

Design and Characterization of Oleyoxyethyl Phosphorylcholine-Based Drug Delivery Systems

The design of drug delivery systems utilizing oleyoxyethyl phosphorylcholine (B1220837) leverages its zwitterionic nature, which contributes to high biocompatibility and a "stealth" characteristic that helps nanoparticles evade the immune system. dovepress.comnih.gov These systems are engineered to encapsulate therapeutic agents, control their release, and deliver them to specific targets within the body. nih.gov The overarching goal is to enhance therapeutic efficacy while minimizing systemic toxicity. mdpi.com

Encapsulation Mechanisms and Efficiency Research

The encapsulation of drugs within this compound-based nanocarriers, such as liposomes and polymer micelles, is a critical area of research. The mechanism of encapsulation and the resulting efficiency depend heavily on the physicochemical properties of both the drug and the carrier. mdpi.com

Hydrophobic drugs are typically entrapped within the lipid bilayer of liposomes or the core of micelles, often achieving high encapsulation efficiencies (frequently over 80%) due to favorable partitioning. mdpi.com In contrast, hydrophilic drugs are housed in the aqueous core, which generally results in lower encapsulation efficiencies (often less than 30%) unless active loading techniques are employed. mdpi.com

Research focuses on optimizing drug loading through various strategies. For instance, studies have explored the use of copolymers like poly(ε-caprolactone)-b-poly(2-methacryloyloxyethyl phosphorylcholine) (PCL-PMPC) to create micelles with high drug-loading capabilities for poorly water-soluble drugs. dovepress.com The efficiency of these systems is a key parameter in their design and characterization, directly impacting their potential for clinical translation.

| Drug Type | Typical Encapsulation Location | Passive Encapsulation Efficiency | Notes |

|---|---|---|---|

| Hydrophilic | Aqueous Core | <30% | Active loading techniques can significantly increase efficiency. |

| Hydrophobic | Lipid Bilayer / Micelle Core | >80% | High efficiency is driven by favorable partitioning into the lipid phase. mdpi.com |

Controlled Release Kinetics and Triggered Release Studies

A significant advantage of this compound-based systems is the ability to engineer controlled and triggered drug release. ptfarm.pl The release kinetics can be tailored by modifying the composition and structure of the nanocarrier. nih.gov For example, incorporating a polymerizable lipid like 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (PTPC) into the lipid shell of nanoparticles allows for cross-linking under UV light. nih.gov This modification alters the diffusion of the drug across the lipid monolayer, thereby controlling its release rate. nih.gov

Stimuli-responsive, or "triggered," release mechanisms are a major focus of research, enabling drug delivery in response to specific environmental cues. nih.goveur.nl These systems are designed to be stable in general circulation but to release their payload at the target site, such as a tumor microenvironment. thno.org Common triggers include:

pH: Nanocarriers can be designed to release drugs in the acidic conditions characteristic of tumor tissues or endosomal compartments. thno.org

Redox Potential: The higher concentration of reducing agents like glutathione (B108866) in the tumor microenvironment can be used to trigger drug release from carriers containing disulfide bonds. dovepress.com

Temperature: Thermosensitive liposomes are engineered to undergo a phase transition at slightly elevated temperatures, such as those induced by local hyperthermia, leading to rapid and massive drug release. eur.nl

Enzymes: The overexpression of certain enzymes, like phospholipase A2 (PLA2) in some cancers, can be exploited to destabilize the nanocarrier and release the encapsulated drug. nih.gov

Mathematical models such as the Korsmeyer-Peppas and Weibull models are often used to describe the release profiles from these advanced delivery systems. eur.nl

Biomimetic Nanocarrier Architectures

The phosphorylcholine headgroup of this compound is identical to that found in the outer leaflet of red blood cell membranes. This structural mimicry is the foundation of its use in biomimetic nanocarriers. dovepress.combeilstein-journals.org By coating nanoparticles with materials that replicate the functions of native cells, these carriers can gain enhanced biocompatibility, evade immune recognition, and achieve longer circulation times. beilstein-journals.orgmdpi.com

A prominent strategy is the use of cell membrane-cloaking technology. mdpi.com In this approach, a synthetic nanoparticle core, which encapsulates the drug, is coated with natural cell membranes derived from sources like erythrocytes (red blood cells), platelets, or even cancer cells themselves. d-nb.infofrontiersin.org This "marker of self" camouflage, which includes proteins like CD47, helps the nanocarrier avoid uptake by the reticuloendothelial system. nih.gov

When cancer cell membranes are used, the resulting nanocarrier can exhibit a unique homotypic targeting ability, preferentially binding to and being taken up by cells of the same type. thno.org These biomimetic architectures represent a sophisticated approach to drug delivery, combining the engineered properties of synthetic nanoparticles with the biological advantages of natural cell surfaces. nih.gov

This compound in Advanced Coatings and Surface Modifications

The application of this compound extends to the development of advanced coatings and surface modifications for materials used in medical devices and other engineering applications. saesgetters.comkfupm.edu.sa These coatings are designed to impart specific functional properties to the substrate surface, such as improved biocompatibility, lubricity, and resistance to biofouling. nih.govangst-pfister.com

Surface Grafting and Immobilization Methodologies

Attaching polymers containing this compound, such as poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), to a material's surface is achieved through various grafting and immobilization techniques. researchgate.net The goal is to create a stable, uniform polymer layer that alters the surface properties of the underlying material. rsc.org

Common methodologies include:

"Grafting to" methods: Pre-synthesized PMPC polymers are attached to a surface that has been pre-activated with functional groups. mdpi.com

"Grafting from" methods (Surface-Initiated Polymerization): Initiator molecules are first immobilized on the surface, and the MPC monomers are then polymerized directly from these sites, leading to a dense brush-like polymer structure.

Photoinduced Graft Polymerization: This technique uses light to initiate the polymerization of MPC monomers onto a substrate, such as a polyethylene (B3416737) membrane, effectively making the surface resistant to cell adhesion. nih.gov

Plasma Treatment: Surfaces, particularly chemically inert ones like expanded-polytetrafluoroethylene (ePTFE), can be treated with argon plasma to create reactive peroxide groups. rsc.org These groups can then initiate graft polymerization, often using a linker molecule like glycidyl (B131873) methacrylate (B99206) (GMA) to bridge the PMPC to the surface. rsc.org

Moulding-based Grafting: An effective one-step method involves reacting a thin layer of a functional polymer with a polymer melt during the moulding process, such as fused filament fabrication, to create stable covalent bonds (e.g., amides) on the surface. mdpi.com

These methods have been successfully applied to a range of materials, including polyethylene, polyurethane, and ePTFE, to create hydrophilic, bio-inert surfaces. nih.govrsc.orgmdpi.com

Tribological Properties of Phosphorylcholine-Modified Surfaces

Tribology is the study of friction, wear, and lubrication between interacting surfaces. mdpi.com Modifying surfaces with phosphorylcholine-based coatings can significantly improve their tribological performance, particularly in aqueous environments.

Research has shown that surfaces grafted with PMPC exhibit reduced friction and wear. For instance, studies on highly cross-linked polyethylene (HXLPE), a material used in total hip arthroplasty, have investigated PMPC grafting to reduce wear. nih.gov While the long-term in vivo stability of these coatings can be a challenge, the principle is that the highly hydrated phosphorylcholine layer acts as an effective boundary lubricant. nih.gov

This compound in Biosensor and Diagnostic Platform Research

This compound, a phospholipid bearing the zwitterionic phosphorylcholine headgroup, is a subject of significant interest in the development of advanced biosensors and diagnostic platforms. Its unique biomimetic and physicochemical properties are leveraged to create more reliable, sensitive, and specific analytical devices. The primary advantage of incorporating this compound lies in its ability to resist nonspecific protein adsorption, a phenomenon known as biofouling, which is a major challenge in biosensor performance, especially in complex biological media like blood serum or plasma.

Integration into Responsive Biosensing Interfaces

The integration of this compound and related phosphorylcholine-containing polymers into biosensing interfaces is a key strategy to enhance their performance and stability. These molecules can be incorporated onto sensor surfaces through various methods, including the formation of self-assembled monolayers (SAMs), surface grafting, and as functional components of conductive polymers.

One prominent method involves the electropolymerization of conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), that have been functionalized with phosphorylcholine side chains (PEDOT-PC). wiley.com This approach creates a conductive and highly biocompatible interface. For instance, in organic electrochemical transistors (OECTs), a gate electrode coated with PEDOT-PC provides a super hydrophilic and protein-resistant surface due to the zwitterionic nature of the phosphorylcholine groups. wiley.com This resistance to biofouling is critical for maintaining the sensor's responsiveness and preventing signal drift.

Another approach is the use of photograftable zwitterionic coatings. nih.gov In this technique, monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC), which shares the functional phosphorylcholine group with this compound, are polymerized and cross-linked on a substrate surface using light. nih.gov This creates a durable, cross-linked hydrogel coating that effectively resists protein and cell adhesion. nih.govwhoi.edu The principle behind this resistance is the formation of a tightly bound hydration layer around the zwitterionic groups, which makes the displacement of water by proteins energetically unfavorable. nih.gov

Furthermore, phosphorylcholine-terminated alkanethiols can be used to form self-assembled monolayers on gold electrode surfaces. wiley.com These SAMs create a robust antifouling layer that is crucial for the long-term stability of electrochemical biosensors, particularly for in-vivo applications where the sensor is in continuous contact with biological fluids. wiley.com The integration of these responsive interfaces is a critical step towards developing biosensors that can function reliably in complex biological environments.

Enhancement of Analyte Recognition and Sensitivity

The primary mechanism by which this compound enhances analyte recognition and sensitivity is through the significant reduction of non-specific binding. acs.org In any biosensor, the signal is generated by the specific binding of the target analyte to a recognition element (e.g., an antibody, aptamer, or enzyme) immobilized on the sensor surface. However, in complex samples, other biomolecules can non-specifically adsorb to the surface, generating a background signal (noise) that can obscure the true signal from the analyte. This leads to reduced sensitivity and can cause false-positive results.

By creating a bio-inert surface, this compound-based coatings minimize this background noise, thereby improving the signal-to-noise ratio. acs.org This allows for the detection of analytes at much lower concentrations, significantly enhancing the sensitivity of the biosensor. For example, the use of a phosphorylcholine-functionalized PEDOT gate in an OECT biosensor has been shown to enable the detection of C-reactive protein (CRP) at concentrations as low as 10 pg/mL. nih.gov This high sensitivity is achieved by depressing the signal from non-specific binding. nih.gov

Research has also explored the trade-off between the antifouling properties of phosphorylcholine and the efficiency of bioconjugation for analyte capture. acs.org Studies have shown that while a high density of phosphorylcholine groups provides excellent resistance to non-specific adsorption, it can also slightly hinder the binding of the target analyte to the recognition probes. acs.org Therefore, optimizing the ratio of phosphorylcholine to functional groups for probe immobilization on the sensor surface is crucial for maximizing both specificity and sensitivity.

The table below summarizes research findings on the impact of phosphorylcholine-based coatings on biosensor performance.

| Biosensor Platform | Analyte | Key Finding | Reference |

| Organic Electrochemical Transistor (OECT) | C-reactive protein (CRP) | PEDOT-PC gate provided exceptional sensitivity (10 pg/mL) and significantly reduced non-specific binding. | nih.gov |

| Electrochemical Biosensor | Prostate-specific antigen (PSA) | A 2-methacryloyloxyethyl phosphorylcholine (MPC)-terminated SAM was successfully used for in-vivo electrochemical biosensing due to its antifouling properties. | wiley.com |

| Optical Oxygen Sensing Membrane | E. coli | Epoxy copolymers containing phosphorylcholine groups demonstrated a high antifouling effect against bacterial adhesion without interfering with sensor performance. | whoi.edu |

| PEDOT-based Electrochemical Biosensor | General protein adsorption | Phosphorylcholine-functionalized PEDOT showed superior electrochemical stability and antifouling properties against proteins like BSA and fibrinogen compared to unmodified PEDOT. | wiley.com |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | General protein adsorption | Surfaces with phosphorylcholine groups demonstrated a significant reduction in protein adhesion through non-specific binding. | acs.org |

These findings underscore the critical role of this compound and related zwitterionic materials in advancing biosensor technology by creating robust, antifouling interfaces that lead to enhanced sensitivity and more reliable analyte detection.

Advanced Analytical and Characterization Methodologies for Oleyoxyethyl Phosphorylcholine Research

Spectroscopic Techniques for Molecular Conformation and Interaction Studies

Spectroscopic methods are indispensable for probing the molecular characteristics of oleyoxyethyl phosphorylcholine (B1220837), providing insights into its structure, dynamics, and interactions at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of molecules like oleyoxyethyl phosphorylcholine. cas.cz It provides atomic-resolution information on the conformation and mobility of different molecular segments. nih.gov Both solution and solid-state NMR (ssNMR) can be employed to study this compound in various environments. nih.gov

In solution, NMR can determine the three-dimensional structure and intermolecular interactions. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to define the folding of the oleoyl (B10858665) chain and the conformation of the phosphorylcholine headgroup. In more complex, less mobile systems such as lipid bilayers or nanoparticles incorporating this compound, solid-state NMR becomes particularly powerful. nih.gov Magic-angle spinning (MAS) NMR techniques can average out anisotropic interactions, leading to high-resolution spectra from which detailed structural parameters like bond angles and distances can be extracted. bruker.com These dynamic insights are critical for understanding how this compound interacts with other molecules, such as drugs or proteins, within a formulation. nih.gov

Table 1: NMR Spectroscopy Applications in this compound Research

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H and ¹³C NMR | Basic chemical structure confirmation, identification of functional groups. | Verifies the successful synthesis and purity of the compound. |

| 2D COSY | Correlation of coupled protons within the molecule. | Helps in assigning proton signals to specific parts of the oleoyl chain and ethylene (B1197577) oxide linker. |

| 2D NOESY/ROESY | Through-space correlations between protons. | Provides insights into the spatial arrangement and folding of the molecule, including proximity between the oleoyl tail and the headgroup. |

| ³¹P NMR | Information about the phosphate (B84403) group environment. | Sensitive to the chemical environment of the phosphorylcholine headgroup, reflecting its hydration state and interactions with other molecules. |

| Solid-State NMR (ssNMR) | Conformation and dynamics in aggregated states (e.g., bilayers, micelles). nih.gov | Elucidates the packing and mobility of this compound molecules in supramolecular assemblies. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrational modes of a molecule. mt.commdpi.com These methods are highly sensitive to changes in chemical bonding and molecular environment, making them valuable for studying this compound. elsevier.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com Specific functional groups within this compound, such as the C=O of the ester linkage, the P=O of the phosphate group, and the C-O-C of the ethylene oxide linker, exhibit characteristic absorption bands. Shifts in the positions and changes in the intensities of these bands can indicate interactions such as hydrogen bonding or changes in the local dielectric environment. mdpi.com

Raman spectroscopy, on the other hand, is a light scattering technique. mt.com It is particularly sensitive to non-polar bonds and can provide information about the conformational order of the hydrocarbon chains in this compound assemblies. mt.commdpi.com For example, the analysis of the C-H stretching and C-C skeletal regions in the Raman spectrum can reveal the degree of trans/gauche isomerization in the oleoyl chains, offering insights into the fluidity of the lipid assembly.

Table 2: Key Vibrational Bands for this compound Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Provided |

|---|---|---|---|

| C-H Stretching (Oleoyl Chain) | 2800-3000 | IR & Raman | Chain order and packing. |

| C=O Stretching (Ester) | ~1735 | IR | Environment of the interfacial region. |

| CH₂ Scissoring | ~1465 | IR & Raman | Packing of the acyl chains. |

| P=O Asymmetric Stretching | ~1250 | IR | Hydration and hydrogen bonding at the headgroup. |

| P-O-C Stretching | ~1090 | IR | Conformation of the headgroup. |

| C-C Skeletal Stretching | 1000-1150 | Raman | Conformational order (trans/gauche) of the oleoyl chain. |

Circular Dichroism (CD) Spectroscopy for Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mit.edu While this compound itself is not inherently chiral in its monomeric form, it can form chiral supramolecular assemblies. The formation of these ordered structures can induce a CD signal.